molecular formula C15H10N2O6 B12495809 [3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl furan-3-carboxylate

[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl furan-3-carboxylate

Cat. No.: B12495809
M. Wt: 314.25 g/mol
InChI Key: GADRNVKTBRQCFB-UHFFFAOYSA-N
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Description

[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl furan-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, an oxadiazole, and a furan carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl furan-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The benzodioxole moiety can be introduced via a nucleophilic substitution reaction, while the furan carboxylate is typically formed through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl furan-3-carboxylate can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole or furan rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the benzodioxole or furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Chemistry

In chemistry, [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl furan-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it useful for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl furan-3-carboxylate has potential applications as a drug candidate. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.

Industry

In industry, this compound can be used in the development of new materials with specific properties. For example, its incorporation into polymers can enhance their thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl furan-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but typically involve interactions with key proteins or nucleic acids within the cell.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives, oxadiazole derivatives, and furan carboxylates. Examples include:

  • [2H-1,3-benzodioxol-5-yl]methyl furan-3-carboxylate
  • [1,2,4-oxadiazol-5-yl]methyl furan-3-carboxylate
  • [3-(2H-1,3-benzodioxol-5-yl)]methyl furan-3-carboxylate

Uniqueness

What sets [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl furan-3-carboxylate apart is its combination of functional groups, which allows for unique reactivity and interactions. This makes it a valuable compound for a wide range of applications, from synthetic chemistry to medicinal research.

Properties

Molecular Formula

C15H10N2O6

Molecular Weight

314.25 g/mol

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl furan-3-carboxylate

InChI

InChI=1S/C15H10N2O6/c18-15(10-3-4-19-6-10)20-7-13-16-14(17-23-13)9-1-2-11-12(5-9)22-8-21-11/h1-6H,7-8H2

InChI Key

GADRNVKTBRQCFB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)COC(=O)C4=COC=C4

Origin of Product

United States

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